Predicted Lipophilicity (ACD/LogP) vs. 1-Phenyl-3-(piperidin-1-yl)pyrrolidine-2,5-dione: A 1-Log Unit Differentiation Relevant to ADME and Target Engagement
The predicted ACD/LogP of 3-(4-Ethylpiperazin-1-yl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione is 0.84, substantially lower than the experimental LogP of 1.81 reported for the N1-phenyl-3-(piperidin-1-yl) analog (CAS 25110-41-2), which lacks the C3 piperazine and the N1-aryl piperidine extension . This approximately 1-log-unit reduction is attributed to the introduction of the C3 4-ethylpiperazine moiety, which provides additional hydrogen-bond acceptors and polar surface area (predicted PSA 47 Ų for the target compound) .
| Evidence Dimension | Lipophilicity (LogP / predicted LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 0.84 (predicted); LogD (pH 7.4) = 0.36; PSA = 47 Ų |
| Comparator Or Baseline | 1-Phenyl-3-(piperidin-1-yl)pyrrolidine-2,5-dione (CAS 25110-41-2): Experimental LogP = 1.81; PSA = 40.62 Ų |
| Quantified Difference | ΔLogP ≈ -0.97 (target is more hydrophilic); ΔPSA ≈ +6.4 Ų |
| Conditions | Predicted via ACD/Labs Percepta v14.00; experimental LogP from chem960.com database |
Why This Matters
A difference of nearly one LogP unit is pharmacokinetically significant; the lower LogP of the target compound predicts superior aqueous solubility and reduced non-specific protein binding relative to the comparator, directly impacting formulation feasibility and free fraction in biological assays.
